2,4-Dimethyl-1-heptanol, (2R,4S)-
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Overview
Description
2,4-Dimethyl-1-heptanol, (2R,4S)- is an organic compound with the molecular formula C9H20O. It is a chiral alcohol with two stereocenters, making it an interesting subject for stereochemical studies. The compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1-heptanol, (2R,4S)- typically involves the reduction of the corresponding ketone, 2,4-dimethyl-1-heptanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: On an industrial scale, the compound can be produced through catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2,4-Dimethyl-1-heptanone
Reduction: 2,4-Dimethylheptane
Substitution: 2,4-Dimethyl-1-heptyl halides
Scientific Research Applications
2,4-Dimethyl-1-heptanol, (2R,4S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-heptanol, (2R,4S)- depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 2,4-Dimethyl-1-heptanol, (2R,4R)-
- 2,4-Dimethyl-1-heptanol, (2S,4R)-
- 2,4-Dimethyl-1-heptanol, (2S,4S)-
Comparison: 2,4-Dimethyl-1-heptanol, (2R,4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its stereoisomers, it may exhibit different physical properties, such as boiling point and solubility, and different biological activities .
Properties
CAS No. |
331960-45-3 |
---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
HVRFWRROUIDGQO-DTWKUNHWSA-N |
Isomeric SMILES |
CCC[C@H](C)C[C@@H](C)CO |
Canonical SMILES |
CCCC(C)CC(C)CO |
Origin of Product |
United States |
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